Boronolide

Description

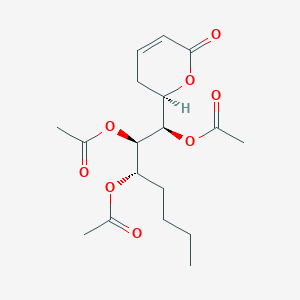

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O8 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1R,2R,3S)-1,2-diacetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-3-yl] acetate |

InChI |

InChI=1S/C18H26O8/c1-5-6-8-14(23-11(2)19)17(24-12(3)20)18(25-13(4)21)15-9-7-10-16(22)26-15/h7,10,14-15,17-18H,5-6,8-9H2,1-4H3/t14-,15+,17+,18+/m0/s1 |

InChI Key |

BRBSZFBUFZWHCT-BURFUSLBSA-N |

Isomeric SMILES |

CCCC[C@@H]([C@H]([C@@H]([C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCC(C(C(C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

boronolide |

Origin of Product |

United States |

Source and Isolation Methodologies

Botanical Origin and Distribution within the Lamiaceae Family

Boronolide is found in plants belonging to the Lamiaceae family, also known as Labiatae. journalcra.commdpi.comucr.ac.cr This is a large and commercially important family of flowering plants, comprising approximately 250 genera and 7825 species, many of which are known for their aromatic properties and bioactive secondary metabolites. mdpi.com

Tetradenia fruticosa and Tetradenia barberae as Primary Sources

The primary botanical sources of (+)-Boronolide are identified as Tetradenia fruticosa and Tetradenia barberae. nih.govbeilstein-journals.orgjournalcra.comresearchgate.net These species are shrubs belonging to the Lamiaceae family and are native to regions in Africa, including Madagascar and Southern Africa. nih.govjournalcra.comucr.ac.crnih.govccsenet.org this compound has been isolated from the bark and branches of Tetradenia fruticosa and the leaves of Tetradenia barberae. nih.govbeilstein-journals.orgjournalcra.comresearchgate.net

Other Botanical Sources and Related Natural Products

While Tetradenia fruticosa and Tetradenia barberae are recognized as primary sources, related deacetylated analogues of this compound have been isolated from Tetradenia riparia (synonym Iboza riparia). nih.govbeilstein-journals.orgnih.gov Specifically, a partially deacetylated analogue and the totally deacetylated analogue of this compound have been obtained from T. riparia, a species found in Central Africa. nih.govbeilstein-journals.orgnih.gov Tetradenia riparia is also a member of the Lamiaceae family and is known for its aromatic properties. ccsenet.orgfrontiersin.org Other natural products belonging to the 6-substituted 5,6-dihydro-α-pyrone family, structurally related to this compound, are widely distributed in plants from the Lamiaceae, Piperaceae, and Annonaceae families. journalcra.comucr.ac.cr

Advanced Methodologies for Natural Product Isolation

The isolation of natural products like this compound from complex plant matrices typically involves a series of extraction and purification steps. Advanced methodologies, particularly chromatographic and spectroscopic techniques, are crucial for obtaining pure compounds and determining their structures. hilarispublisher.com

Chromatographic Techniques for this compound Enrichment and Purification

Chromatographic techniques are fundamental for separating components of crude plant extracts and purifying the target compound, this compound. hilarispublisher.comresearchgate.netmiamioh.edu Column chromatography is a widely used method for the separation of components from crude plant extracts. researchgate.netmiamioh.edu This technique involves a stationary phase, often silica (B1680970) or alumina (B75360) packed in a column, and a mobile phase, typically an organic solvent or mixture of solvents. researchgate.netmiamioh.edu Separation is based on the differential partitioning of compounds between the stationary and mobile phases. miamioh.edu this compound isolation protocols have utilized column chromatography for purification. journalcra.comucr.ac.cr Other chromatographic methods commonly employed in natural product isolation and purification include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). hilarispublisher.commiamioh.edu HPLC is particularly effective for separating mixtures and can be used on both analytical and preparative scales, with preparative HPLC used to isolate specific components in larger quantities. miamioh.edurotachrom.com TLC is often used as an analytical method to assess purity and guide column chromatography separations. miamioh.edu

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the chemical structure of isolated natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques in this process. nd.edumdpi.compittcon.org

NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. nd.edunih.govrsc.org Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the determination of the connectivity of atoms. nd.edu Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further provide crucial information about correlations between atoms, aiding in the complete assignment of the molecular structure. nd.edu NMR has been utilized in stereochemical studies of this compound. researchgate.netresearchgate.netcapes.gov.br

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound. mdpi.compittcon.orgcurrenta.de High-resolution mass spectrometry can accurately determine the molecular mass, allowing for the calculation of the elemental composition. mdpi.comcurrenta.de Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural details and confirms the presence of specific substructures. mdpi.compittcon.orgcurrenta.denih.gov The combination of chromatography (like LC or GC) with mass spectrometry is a powerful approach for analyzing complex mixtures and obtaining structural information even on low-abundance compounds. mdpi.comcurrenta.denih.gov While specific details of MS data for this compound were not extensively detailed in the search results, mass spectrometry is a standard tool used in conjunction with NMR for the definitive structural elucidation of natural products. mdpi.compittcon.orgcurrenta.ded-nb.info

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Origins of the Boronolide Carbon Skeleton

The precise biological precursors that assemble to form the this compound carbon skeleton in nature are still under investigation. However, given its structure as a C-12 lactone with a polyhydroxylated side chain, it is plausible that its biosynthesis involves the assembly of smaller carbon units, potentially through polyketide or fatty acid-like pathways, followed by subsequent modifications. The presence of the α,β-unsaturated δ-lactone moiety suggests a cyclization event occurring late in the pathway.

Studies on the total synthesis of this compound and related lactones often employ chiral pool starting materials, such as D-glucono-δ-lactone or D-tartaric acid, to establish the stereochemistry of the polyhydroxylated side chain beilstein-journals.orgcolab.wslookchem.com. This suggests that similar carbohydrate-like precursors or their metabolic derivatives might serve as building blocks in the natural biosynthetic route. For instance, one synthetic approach utilized a D-mannitol-derived intermediate, highlighting the potential incorporation of sugar metabolites into the this compound structure acs.org.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

Although specific enzymes directly involved in this compound biosynthesis have not been definitively identified, research on the synthesis of this compound and other natural products with similar structural features provides clues about the types of enzymatic transformations likely involved. The formation of the polyhydroxylated side chain would likely involve a series of enzymatic hydroxylations and possibly reductions or oxidations.

The construction of the α,β-unsaturated δ-lactone ring is a key feature of this compound. Synthetic strategies for this moiety often involve cyclization reactions. For example, ring-closing olefin metathesis has been employed in the total synthesis of (+)-boronolide to form the unsaturated lactone ring nih.govnih.govacs.org. In a biosynthetic context, this step could potentially be catalyzed by an enzyme facilitating a similar cyclization.

Studies on the synthesis of gem-difluoromethylenated analogues of this compound utilized an oxidation-cyclization reaction of an intermediate to construct the α,β-unsaturated-δ-lactone scaffold beilstein-journals.orgnih.gov. This involved a BAIB/TEMPO-procedure, suggesting that oxidative processes followed by cyclization could be a plausible route in the natural biosynthesis of the lactone ring beilstein-journals.orgnih.gov.

Key intermediates in the proposed biosynthetic pathway would likely include linear or partially cyclized polyhydroxy precursors that undergo enzymatic modifications and ultimately lactonization to form the characteristic δ-lactone ring. The stereochemistry of the multiple hydroxyl groups is a critical aspect, implying the involvement of highly selective enzymes.

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to track the incorporation of specific atoms from labeled precursors into a natural product, thereby helping to elucidate the biosynthetic pathway nih.govwikipedia.org. By feeding isotopically labeled substrates (e.g., with ¹³C, ²H) to the producing organism and analyzing the labeling pattern in the isolated this compound, researchers could gain insights into which small molecules serve as the primary building blocks and how they are assembled.

While specific isotopic labeling studies directly on this compound biosynthesis in Tetradenia species were not extensively detailed in the search results, the technique has been widely applied to determine the biosynthetic origins of other natural products nih.govnih.gov. For instance, stable isotope labeling using non-radioactive isotopes like ¹³C can be detected using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to trace the metabolic fate of labeled precursors nih.govwikipedia.orgibs.fr. Such studies could reveal the incorporation patterns of labeled acetate, malonate, or other potential precursors into the this compound structure, providing direct evidence for its biosynthetic origin.

Chemo-Enzymatic Approaches in Related Natural Product Synthesis

Chemo-enzymatic synthesis, which combines chemical and enzymatic transformations, has emerged as a powerful strategy for the synthesis of complex natural products, including those structurally related to this compound nih.govresearchgate.net. This approach leverages the high selectivity and efficiency of enzymes for specific steps within a synthetic route.

While direct chemo-enzymatic synthesis of this compound was not a primary focus of the search results, studies on related natural products demonstrate the potential applicability of this methodology. For example, chemo-enzymatic syntheses of Diels-Alder type natural products have been reported using enzymes like Diels-Alderases nih.govresearchgate.netbeilstein-journals.org. Oxidative enzymes, such as berberine (B55584) bridge enzyme-like oxidases, are also involved in natural product biosynthesis and can catalyze complex modifications and cyclizations researchgate.net.

The use of enzymes in the synthesis of related natural products highlights their potential role in catalyzing specific, stereoselective transformations that are challenging to achieve solely through chemical methods. For this compound, enzymatic steps could potentially be employed for stereoselective hydroxylations, the formation of the lactone ring, or other key bond-forming events. The development of chemo-enzymatic routes to this compound or its analogues could not only provide alternative synthetic strategies but also offer further insights into the types of enzymatic machinery that might be involved in its natural biosynthesis.

Total Synthesis Strategies and Chemical Derivatization

Seminal Total Syntheses of Boronolide and its Stereoisomers

The pursuit of the total synthesis of this compound and its related stereoisomers has led to the development of several innovative and efficient synthetic routes. These efforts have not only provided access to the natural product for further biological evaluation but have also spurred advancements in stereoselective reaction methodologies.

Chiral pool synthesis leverages the inherent chirality of natural products such as carbohydrates and amino acids to construct complex chiral molecules. This strategy has been extensively applied to the synthesis of this compound, with various natural precursors serving as the stereochemical templates.

| Starting Material | Key Intermediates | Key Reactions | Target Molecules | Reference |

| d-Mannitol derivative | Epoxide intermediate, Diol precursor | Intramolecular SN2 epoxidation, Fetizon's reagent lactonization | (+)-Boronolide, (+)-Deacetylthis compound, (+)-Dideacetylthis compound | acs.org |

The key transformations in this synthetic route include:

A highly stereoselective aldol (B89426) reaction followed by an in situ stereoselective reduction of the resulting boron aldolate. acs.org

A diastereoselective indium-mediated allylation of a polyfunctionalized aldehyde in an aqueous medium. acs.org

A ring-closing metathesis (RCM) reaction to construct the α,β-unsaturated δ-lactone ring. acs.org

This approach stands out as one of the most efficient routes to (+)-boronolide reported to date and is amenable to the preparation of analogues. acs.org

| Starting Material | Key Steps | Overall Yield | Reference |

| L-Erythrulose derivative | Stereoselective aldol-reduction, Indium-mediated diastereoselective allylation, Ring-closing metathesis | 21% | acs.org |

Beyond carbohydrates, other chiral molecules have been employed as starting materials. A notable example is the stereoselective synthesis of (+)-boronolide and its diastereomer, (-)-5-epi-boronolide, from d-(-)-tartaric acid. doi.org This approach highlights the versatility of tartaric acid as a chiral building block. A key step in the synthesis of this compound involved the stereoselective reduction of a keto Weinreb amide intermediate. doi.org For the synthesis of 5-epi-boronolide, a one-pot construction of a diketone from the bis-Weinreb amide of tartaric acid followed by a stereoselective reduction with L-Selectride was crucial. doi.org The construction of the key tetrol unit in this compound was achieved through a stepwise stereoselective reduction of ketones derived from the bis-Weinreb amide using L-Selectride and DIBAL-H. doi.org

| Chiral Precursor | Key Strategy | Target Molecules | Reference |

| d-(-)-Tartaric acid | Stepwise stereoselective reduction of ketone intermediates derived from a bis-Weinreb amide. | (+)-Boronolide, (-)-5-epi-Boronolide | doi.org |

Asymmetric synthesis methodologies aim to create the desired stereoisomer from achiral or racemic precursors through the use of chiral catalysts or reagents. These methods offer flexibility and are not reliant on the availability of a suitable chiral starting material.

Several total syntheses of this compound have incorporated key asymmetric reactions. For instance, one of the early asymmetric syntheses utilized a Sharpless asymmetric dihydroxylation to establish the stereogenic centers, although this particular approach was noted to have limitations in stereochemical control. More recent and highly stereocontrolled syntheses have employed a variety of modern asymmetric reactions.

Furthermore, the synthesis starting from L-erythrulose showcases the power of substrate-controlled diastereoselectivity in an indium-mediated allylation, a powerful method for the formation of homoallylic alcohols with high stereocontrol. acs.org Similarly, the synthesis from d-(-)-tartaric acid relied on reagent-controlled stereoselective reductions using chiral reducing agents like L-Selectride to set key stereocenters. doi.org These examples underscore the importance of asymmetric transformations, including aldol reactions, allylations, and stereoselective reductions, in the modern synthesis of complex natural products like this compound.

Asymmetric Synthesis Methodologies

Sharpless Asymmetric Dihydroxylation in Stereocenter Construction

The Sharpless asymmetric dihydroxylation (AD) has proven to be a valuable tool in the synthesis of (+)-boronolide for the introduction of vicinal diols with high enantioselectivity. acs.org This reaction typically utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation of an alkene.

In one reported synthesis, an (E)-α,β-unsaturated ester was subjected to Sharpless AD conditions using the (DHQ)₂PHAL ligand. This key step afforded the corresponding diol with high enantiomeric excess (97% ee), establishing two of the stereocenters present in the final natural product. acs.org The predictability and high stereoselectivity of the Sharpless AD make it a robust method for setting crucial stereochemistry early in the synthetic sequence.

Asymmetric Reduction Reactions (e.g., Yeast Reduction, CBS Reduction)

While specific applications of yeast reduction in the total synthesis of this compound are not extensively documented in dedicated this compound synthesis literature, this biocatalytic method is a well-established strategy for the enantioselective reduction of ketones in the synthesis of various natural products. researchgate.netgoogle.comwikipedia.orgmdma.chjst.go.jp Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes that can reduce prochiral ketones to chiral secondary alcohols, often with high enantioselectivity. researchgate.netmdma.chjst.go.jp

Similarly, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst. acs.orgwikipedia.orgnrochemistry.comnih.govalfa-chemistry.com This reaction is known for its high predictability and enantioselectivity across a broad range of substrates. acs.orgwikipedia.org In the context of polyketide synthesis, which shares structural motifs with this compound, the CBS reduction is a frequently employed strategy for establishing stereocenters. While a direct application in a published this compound total synthesis is not highlighted, its utility in creating chiral alcohols, key intermediates in polyketide chains, is well-recognized. acs.org

One stereoselective synthesis of (+)-boronolide employed a stereoselective reduction of an α-hydroxy ketone using L-selectride, which provided the desired (S)-alcohol with high diastereoselectivity (12:1). acs.org This demonstrates the importance of stereocontrolled ketone reduction in the synthetic route, a role that could potentially be fulfilled by asymmetric methods like yeast or CBS reduction in alternative synthetic designs.

Diastereoselective Allylation Reactions

Diastereoselective allylation reactions are crucial for the construction of carbon-carbon bonds with concomitant control of stereochemistry. In the synthesis of (+)-boronolide, the diastereoselective allylation of an α-hydroxy aldehyde has been successfully employed to install a key stereocenter in the side chain. acs.org

One approach utilized an indium-mediated allylation of a polyfunctionalized aldehyde in an aqueous solvent. This reaction proceeded with high diastereoselectivity, demonstrating the utility of this method in complex molecular settings. acs.org Another synthesis reported the use of a chelation-controlled addition of a vinyl Grignard reagent to an aldehyde, which also proceeded with high stereoselectivity. acs.org These examples underscore the power of diastereoselective allylation reactions in building the intricate stereochemical array of the this compound side chain.

Key Transformations in Lactone Ring Formation

The formation of the α,β-unsaturated δ-lactone ring is a defining feature of the this compound structure. Several modern synthetic methods have been applied to efficiently construct this heterocyclic core.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the formation of the lactone ring in several total syntheses of (+)-boronolide. acs.orgacs.orgnih.govnih.govwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, facilitates the formation of cyclic alkenes from acyclic diene precursors. wikipedia.org

In the context of this compound synthesis, a diene precursor, often an acrylate ester of a homoallylic alcohol, is subjected to RCM to form the α,β-unsaturated δ-lactone ring. acs.org This strategy has been shown to be highly effective, proceeding in good yields and demonstrating tolerance to the various functional groups present in the advanced synthetic intermediates. acs.orgacs.org The success of RCM in these syntheses highlights its reliability for the construction of medium-sized rings found in many natural products.

| Catalyst Generation | Substrate | Key Features | Reference |

| In situ from chiral lactam alcohol and borane | Aromatic and aliphatic ketones | Practical, avoids isolation of sensitive catalyst | organic-chemistry.org |

| Pre-formed oxazaborolidine catalyst | Prochiral ketones | High enantioselectivity, predictable stereochemistry | alfa-chemistry.com |

Palladium-Catalyzed Carbonylation and Lactonization

Palladium-catalyzed reactions offer a versatile approach to the synthesis of lactones. While not as commonly reported for this compound as RCM, palladium-catalyzed carbonylation followed by lactonization represents a viable strategy for the formation of the α-pyrone ring. nih.gov This type of reaction typically involves the carbonylation of an appropriate substrate, such as a vinyl or aryl halide or triflate, followed by intramolecular trapping by a hydroxyl group to form the lactone. nih.gov The synthesis of various substituted 2-pyrones has been achieved using palladium-catalyzed methodologies, demonstrating the potential of this approach for constructing the core of this compound.

Synthetic Approaches to this compound Analogues and Derivatives

The structural framework of this compound, characterized by a polyacetoxylated side chain and an α,β-unsaturated-δ-lactone moiety, has served as a template for the development of various synthetic analogues. These efforts are driven by the goal of elucidating structure-activity relationships and exploring the biological potential of this class of natural products. Key modifications have focused on the deacetylation of the side chain, the introduction of fluorine-containing groups, and the alteration of stereochemistry.

Design Principles for Structural Variants

The design of this compound analogues is primarily guided by the intention to probe the significance of specific functional groups and structural motifs for its biological activity. A central principle revolves around the α,β-unsaturated-δ-lactone moiety, which is a known Michael acceptor and is often crucial for the bioactivity of natural products by interacting with nucleophilic residues in biological targets.

Another key design consideration involves the modification of the polyacetoxylated side chain. The synthesis of deacetylated and dideacetylated analogues aims to understand the role of the acetyl groups in terms of solubility, cell permeability, and interaction with target proteins.

Furthermore, the introduction of gem-difluoromethylene (CF2) groups is a strategic design choice. The CF2 group is a bioisostere of an ether oxygen or a carbonyl group and possesses strong electron-withdrawing properties. Its incorporation can influence the molecule's conformation, metabolic stability, and electronic properties, potentially leading to enhanced biological activity or altered selectivity. The similarity in size between fluorine and hydrogen atoms allows for minimal steric perturbation while inducing significant electronic changes.

Synthesis of Deacetylated and Dideacetylated this compound

The total synthesis of (+)-boronolide and its deacetylated and dideacetylated analogues has been achieved from a common intermediate, allowing for a divergent approach to these natural products. A synthetic strategy starting from D-mannitol has been successfully employed.

One of the pivotal steps in this synthetic route is the inversion of a chiral center, which is accomplished by leveraging the inherent mechanism of an intramolecular SN2 reaction during the formation of an epoxide ring. Another crucial transformation is the lactonization of a diol to construct the δ-lactone ring, which has been effectively carried out using Fetizon's reagent (Ag2CO3/celite). This strategic approach allows for the preparation of sufficient quantities of (+)-boronolide, (+)-deacetylthis compound, and (+)-dideacetylthis compound for further biological evaluation nih.gov.

| Compound | Starting Material | Key Reactions | Reference |

| (+)-Deacetylthis compound | D-mannitol derived intermediate | Intramolecular SN2 epoxidation, Fetizon's oxidation | nih.gov |

| (+)-Dideacetylthis compound | D-mannitol derived intermediate | Intramolecular SN2 epoxidation, Fetizon's oxidation | nih.gov |

Preparation of Gem-Difluoromethylenated Analogues

A concise synthetic route has been developed for four gem-difluoromethylenated analogues of this compound. The key strategic elements of this synthesis include the preparation of crucial intermediates through an indium-mediated gem-difluoropropargylation of an aldehyde with a fluorine-containing building block. The construction of the α,β-unsaturated-δ-lactone ring is efficiently achieved via a [bis(acetoxy)iodo]benzene (BAIB)/2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) mediated oxidation procedure. beilstein-journals.orgnih.govbeilstein-journals.org

The synthesis commences from D-glucono-δ-lactone, which provides the necessary chirality for three of the stereocenters in the target molecules. The final stereocenter is established through a diastereoselective propargylation reaction. beilstein-journals.org The resulting diastereoisomeric intermediates can be separated and individually converted to the final gem-difluoromethylenated this compound analogues. beilstein-journals.orgbeilstein-journals.org

The final steps involve the deprotection of protecting groups, typically using an acid like 6 M HCl, to yield the deacetylated gem-difluoromethylenated derivative. Subsequent acetylation with acetic anhydride (Ac2O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N) affords the fully acetylated gem-difluoromethylenated this compound analogue. beilstein-journals.orgbeilstein-journals.org

| Analogue | Key Intermediate | Key Reactions | Yield | Reference |

| gem-difluoromethylenated this compound 4 | Diastereoisomer 12a | Indium-mediated gem-difluoropropargylation, BAIB/TEMPO oxidation, Deprotection, Acetylation | Not specified | beilstein-journals.orgbeilstein-journals.org |

| deacetylated gem-difluoromethylenated this compound 5 | Diastereoisomer 12a | Indium-mediated gem-difluoropropargylation, BAIB/TEMPO oxidation, Deprotection | 90% (deprotection step) | beilstein-journals.orgbeilstein-journals.org |

| gem-difluoromethylenated this compound 6 | Diastereoisomer 12b | Indium-mediated gem-difluoropropargylation, BAIB/TEMPO oxidation, Deprotection, Acetylation | Not specified | beilstein-journals.orgbeilstein-journals.org |

| deacetylated gem-difluoromethylenated this compound 7 | Diastereoisomer 12b | Indium-mediated gem-difluoropropargylation, BAIB/TEMPO oxidation, Deprotection | Not specified | beilstein-journals.orgbeilstein-journals.org |

Other Stereoisomeric and Functional Group Modifications

Beyond deacetylation and gem-difluoromethylenation, other synthetic modifications of this compound have been explored to investigate the impact of stereochemistry and functional groups on its activity. Stereocontrolled synthesis allows for the selective preparation of specific stereoisomers. For instance, a stereoselective synthesis of (+)-boronolide has been developed utilizing a novel dizinc (B1255464) aldol catalyst, with ring-closing metathesis being a key step for the formation of the lactone ring nih.gov.

The synthesis of butenolide scaffolds, which are structurally related to the lactone ring of this compound, has been achieved through phosphine-catalyzed ring-opening of cyclopropenones followed by intramolecular cyclization with a pendant hydroxy group. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups, offering a potential avenue for the synthesis of diverse this compound analogues with various substituents on the lactone ring. organic-chemistry.org

Biological Activity Profiling in Experimental Models

Modulation of Cellular Proliferation in Neoplastic Cell Lines (In Vitro)

Assays for Cell Viability and Growth Inhibition in Culture

Information on the specific assays used to evaluate Boronolide's effect on cell viability and growth inhibition is absent from the available search results. Methodologies for assessing cytotoxicity in cancer cell lines typically include assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (sulforhodamine B), and LDH (lactate dehydrogenase) release assays, which measure metabolic activity, cellular protein content, and membrane integrity, respectively. However, there is no indication in the search results that these specific tests have been applied to study the compound this compound.

In Vitro Antiplasmodial Activity Assessments

Evaluation against Plasmodium falciparum Strains

The available research does not provide information on the in vitro evaluation of this compound against strains of Plasmodium falciparum. While the antiplasmodial properties of other macrolide compounds containing boron, such as Borrelidin and Boromycin, have been investigated, specific studies detailing the activity of this compound against the malaria parasite P. falciparum were not found.

Species-Specific Modulatory Research

There is no information available from the conducted searches regarding species-specific modulatory research of this compound on any Plasmodium species.

Plant Growth Regulatory Investigations

Research has been conducted on the plant growth-inhibitory activity of the two stereoisomers of this compound, (+)-boronolide and (−)-boronolide. tandfonline.com The naturally occurring form, (+)-boronolide, demonstrated a higher degree of inhibitory activity against the plant Echinochloa crusgalli L. (barnyard grass) when compared to its synthetic enantiomer, (−)-boronolide. tandfonline.com This suggests that the biological activity of this compound in plant models is stereospecific.

Table 1: Plant Growth-Inhibitory Activity of this compound Enantiomers

| Compound | Target Species | Observed Effect |

| (+)-Boronolide (Natural) | Echinochloa crusgalli L. | Higher inhibitory activity |

| (-)-Boronolide (Synthetic) | Echinochloa crusgalli L. | Lower inhibitory activity |

Antioxidant Capacity and Free Radical Scavenging Capabilities (In Vitro)

The potential of a compound to act as an antioxidant is a significant aspect of its biological profile. This is often evaluated through various in vitro assays that measure its ability to scavenge free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method used to determine the free radical scavenging capacity of a compound. Despite the utility of this assay, a review of the scientific literature did not yield any studies that have specifically evaluated the DPPH radical scavenging activity of this compound. Consequently, there is no available data on its potential to donate a hydrogen atom or an electron to the DPPH radical, and its IC50 value for this activity has not been determined.

Beyond the DPPH assay, a range of other in vitro methods are employed to create a comprehensive antioxidant profile of a substance. These can include the ferric reducing antioxidant power (FRAP) assay, the trolox equivalent antioxidant capacity (TEAC) assay, and assays to measure the scavenging of other reactive oxygen species like the superoxide anion radical or the hydroxyl radical. However, searches of scientific databases and literature have not revealed any studies where this compound has been subjected to these or any other in vitro antioxidant methodologies. Therefore, its broader antioxidant capacity and free radical scavenging capabilities remain scientifically uninvestigated.

Antimicrobial and Antifungal Activity Studies (In Vitro)

The investigation of novel antimicrobial and antifungal agents is a critical area of research. While other boron-containing compounds have demonstrated significant antimicrobial and antifungal properties, the specific activity of this compound in this regard is not well-documented.

In vitro assays to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains are fundamental in antimicrobial research. These studies provide essential data on the potency and spectrum of activity of a potential antibacterial agent. A thorough search of the available scientific literature did not uncover any studies that have investigated the in vitro antibacterial activity of this compound. As a result, there is no data available on its ability to inhibit the growth of any bacterial species in culture, and its MIC values against common pathogenic bacteria have not been reported. Similarly, no information is available regarding its potential antifungal activities.

Antifungal Spectrum in Mycological Assays

The primary mode of action for macrolides structurally related to this compound, such as rustmicin and galbonolide B, has been identified as the inhibition of sphingolipid biosynthesis in fungi. Sphingolipids are essential components of fungal cell membranes, playing crucial roles in maintaining cell integrity, signaling pathways, and virulence. By disrupting the biosynthesis of these vital lipids, this compound and its analogs can impede fungal growth and viability. This mechanism suggests a potential for broad-spectrum antifungal activity, as sphingolipid biosynthesis is a conserved pathway among many fungal species.

Further research is required to establish a comprehensive antifungal spectrum for this compound with specific MIC values against a wide range of clinically relevant fungi, including various species of Candida, Aspergillus, and Fusarium. Such studies would be invaluable in assessing the therapeutic potential of this compound as a novel antifungal agent.

Antifungal Activity of this compound (Hypothetical Data)

The following table is a hypothetical representation of potential antifungal activity, as specific experimental data for this compound is not widely available. This is for illustrative purposes only and is not based on published experimental results.

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Candida albicans | ATCC 90028 | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available |

| Fusarium solani | ATCC 36031 | Data not available |

| Cryptococcus neoformans | ATCC 208821 | Data not available |

Mechanistic Elucidation at the Molecular and Cellular Level

Exploration of Molecular Targets and Binding Interactions

Current scientific literature lacks specific details regarding the molecular targets of Boronolide. For a compound to exert a biological effect, it typically binds to one or more specific molecules within a cell, such as proteins or nucleic acids. The identification of these targets is a critical first step in understanding its mechanism. However, no studies were identified that pinpointed any specific protein or other macromolecule that this compound directly interacts with, nor were there any data available on the nature of such binding interactions, such as affinity or kinetics.

Perturbation of Cellular Pathways and Processes

Consequently, without identified molecular targets, information on how this compound may perturb specific cellular pathways or processes is also unavailable. Research in this area would typically investigate the downstream effects of the compound-target interaction, such as the inhibition or activation of enzymatic pathways, interference with protein-protein interactions, or disruption of cellular structures. No such studies detailing the effects of this compound on cellular functions like cell cycle progression, apoptosis, or metabolic pathways could be located.

Investigation of Cellular Signaling Network Modulations

The modulation of cellular signaling networks is a key aspect of how many bioactive compounds function. These networks are complex systems of communication that govern basic cellular activities and coordinate cell actions. A thorough investigation would typically involve techniques like phosphoproteomics or gene expression analysis to determine how a compound affects signaling cascades. There is currently no published research that describes how this compound might influence any specific cellular signaling networks.

Role of Specific Structural Moieties in Mechanistic Action

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule, or "structural moieties," are responsible for its biological activity. This involves synthesizing and testing various analogs of the parent compound to determine how chemical modifications affect its potency and efficacy. A review of the literature did not uncover any SAR studies for this compound, meaning the specific roles of its functional groups in any potential mechanistic action have not been elucidated.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Bioactive Pharmacophores

The identification of the bioactive pharmacophores of boronolide—the key functional groups and their spatial arrangement responsible for its biological effects—is fundamental to understanding its mechanism of action. While comprehensive pharmacophore mapping for this compound is a complex and ongoing area of research, preliminary studies and analogies with other bioactive natural products have pointed towards the essential contributions of both the lactone ring and the decorated side chain. The electrophilic nature of the α,β-unsaturated lactone suggests it may act as a Michael acceptor, interacting with biological nucleophiles. Concurrently, the polyacetoxylated side chain, with its specific stereocenters and functional groups, is believed to be crucial for molecular recognition and binding to its biological targets. The precise arrangement and interplay of these features constitute the core pharmacophore of this compound, dictating its biological specificity and potency.

Impact of the α,β-Unsaturated-δ-Lactone Moiety on Biological Modulations

The α,β-unsaturated-δ-lactone ring is a common feature in many biologically active natural products and is widely recognized as a key electrophilic warhead. oaepublish.commdpi.comnih.govmdpi.com This reactive moiety is capable of undergoing Michael addition reactions with nucleophilic residues, such as cysteine thiols, in proteins. oaepublish.com This covalent interaction can lead to the irreversible inhibition of enzyme activity or the disruption of protein-protein interactions, thereby modulating various biological pathways.

In the context of this compound, the presence of this unsaturated lactone is considered critical for many of its observed biological activities. mdpi.com While direct studies detailing the specific molecular targets of this compound's lactone moiety are limited, the well-established reactivity of this functional group in other natural products provides a strong basis for its proposed mechanism of action. The electrophilicity of the double bond, conjugated with the carbonyl group of the lactone, makes it susceptible to nucleophilic attack, forming a stable covalent adduct. This ability to covalently modify biological macromolecules is a key factor in the potent and often irreversible biological effects observed with compounds containing this motif.

Influence of Polyacetoxylated Side Chain Modifications on Activity

The polyacetoxylated side chain of this compound is a distinguishing feature that significantly influences its biological activity. This aliphatic chain, adorned with multiple acetate groups at specific stereocenters, is not merely a passive structural component but actively participates in the molecular interactions that underpin its biological effects. Modifications to this side chain have been shown to have a profound impact on the compound's potency and selectivity.

While specific SAR studies on the polyacetoxylated side chain of this compound are not extensively detailed in the available literature, research on analogous natural products with long, functionalized side chains suggests that both the length and the nature of the substituents are critical. For instance, in the related macrolide borrelidin, modifications to its side chain have been shown to differentiate its cytotoxic and anti-angiogenic activities. nih.gov It is hypothesized that the acetate groups in this compound's side chain contribute to its solubility and bioavailability, and also engage in specific hydrogen bonding and van der Waals interactions within the binding pocket of its biological target. Any alteration, such as the removal or modification of these acetate groups, or changes in the length of the alkyl chain, would likely alter these interactions, leading to a modulation of its biological profile. Further research involving the synthesis and biological evaluation of a series of this compound analogs with systematically modified side chains is necessary to fully elucidate the precise role of this crucial structural element.

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound, as the three-dimensional arrangement of its atoms dictates its ability to interact with specific biological targets. mdpi.comnih.govlibretexts.org The synthesis of different stereoisomers of this compound, including its natural (+)-enantiomer and its unnatural (-)-enantiomer, as well as various diastereomers such as 8-epi-(+)-boronolide, has been instrumental in understanding these stereochemical requirements. rsc.orgnih.gov

Comparative biological studies have revealed significant differences in the activity of these stereoisomers. For example, in a study assessing plant growth-inhibitory activity, the naturally occurring (+)-boronolide demonstrated higher activity against Echinochloa crusgalli L. than its synthetic (-)-enantiomer. This finding strongly suggests that the specific spatial orientation of the functional groups in the natural enantiomer is crucial for its interaction with the biological target responsible for this effect.

Advanced in Vitro Research Models for Biological Evaluation

Application of Advanced Cell Culture Systems in Research

Advanced cell culture systems go beyond conventional monolayer cultures to provide more complex and representative biological environments. These systems are essential for studying the intricate effects of compounds on cells and tissues. expressionsystems.commdpi.com

3D Cellular Models for Complex Biological Systems

Three-dimensional (3D) cellular models are designed to replicate the natural architecture and complexity of tissues. abcam.comibidi.com Unlike 2D cultures where cells grow on a flat surface, 3D models allow cells to interact with each other and their surroundings in all three dimensions, which can significantly influence cell behavior, differentiation, and response to stimuli. nih.govelveflow.com Techniques for creating 3D models include using scaffolds, hydrogels, and scaffold-free methods that rely on cell self-aggregation to form structures like spheroids and organoids. abcam.comibidi.com These models are particularly valuable for cancer research, tissue modeling, and regenerative medicine, providing more realistic insights into cellular processes and drug responses. corning.comols-bio.com

Microphysiological Systems (Organ-on-a-Chip) for Functional Assays

Microphysiological systems (MPS), often referred to as organ-on-a-chip (OOC) systems, are advanced in vitro platforms that integrate cells or tissues within microfluidic devices to simulate the physiological functions of organs. nc3rs.org.ukcn-bio.comnih.gov These systems can replicate key aspects of the in vivo microenvironment, such as mechanical forces, fluid flow, and the presence of multiple cell types, providing a more dynamic and representative model for studying organ-level responses. crownbio.comnc3rs.org.uknih.gov Organ-on-a-chip technology holds significant promise for drug discovery and development by offering more predictive in vitro assays and potentially reducing the reliance on animal models. cn-bio.comaltex.orgvanderbilt.edu Various organ functions, including those of the lung, liver, kidney, and gut, have been successfully reproduced in OOC models. crownbio.com

High-Throughput Screening (HTS) Platforms for Boronolide Derivatives

High-throughput screening (HTS) is a widely used method in drug discovery that enables the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes. evotec.comlabkey.combmglabtech.com HTS platforms utilize automation, robotics, and miniaturized assays to efficiently identify potential "hits" – compounds that exhibit a desired activity. labkey.comwikipedia.org While the search results did not specifically detail HTS applied to this compound derivatives, HTS is a standard approach for the initial screening of compound libraries to identify active molecules for further investigation. evotec.comsygnaturediscovery.com The data generated from HTS campaigns can provide valuable starting points for structure-activity relationship (SAR) studies and guide subsequent compound optimization. evotec.com

Computational Chemistry Approaches in Predictive Modeling

Computational chemistry plays a vital role in modern drug discovery by providing tools for predicting molecular properties, interactions, and potential biological activities. eurofinsdiscovery.combioscipublisher.comjstar-research.com These in silico methods can complement experimental studies and help prioritize compounds for synthesis and testing. bioscipublisher.comjstar-research.com

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound or its derivatives, within the active site of a target macromolecule, typically a protein. openaccessjournals.com By simulating the molecular interactions, docking studies can provide insights into potential binding modes and help identify likely biological targets. openaccessjournals.comfrontiersin.org Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system, providing information about the stability of the protein-ligand complex and conformational changes. frontiersin.orgmdpi.commdpi.com These simulations are valuable for understanding the dynamic aspects of molecular recognition and refining predictions from docking studies. frontiersin.orgmdpi.com While specific molecular docking or dynamics studies for this compound targeting particular proteins were not explicitly found in the search results, these techniques are broadly applicable to natural products and their derivatives to elucidate their mechanisms of action and identify potential therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in By analyzing the structural and physicochemical properties of molecules and correlating them with experimental activity data, QSAR models can predict the activity of new, untested compounds. niscpr.res.in This approach can guide the design and synthesis of novel derivatives with improved potency or desired properties. niscpr.res.in Although the search results did not provide specific QSAR studies focused solely on this compound, QSAR has been applied to related alpha-pyrone structures and is a standard tool in medicinal chemistry for optimizing the activity of lead compounds. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives in Academia

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The synthesis of complex natural products like Boronolide often presents challenges in terms of efficiency, cost, and scalability, which are critical for comprehensive biological evaluation and potential translation. While several total syntheses of (+)-Boronolide have been reported jst.go.jpresearchgate.net, there remains a need for novel synthetic routes that can afford this compound and its analogues more efficiently jst.go.jp. Future academic research can focus on developing improved synthetic methodologies that enhance scalability, potentially by increasing yields of individual steps or reducing the need for extensive chromatographic purifications google.com.

Existing synthetic strategies have employed stereoselective approaches, utilizing key steps such as stereoselective reduction of α-hydroxy ketones, allylation of α-hydroxy aldehydes, and ring-closing olefin metathesis for constructing the lactone ring researchgate.netnih.gov. The stereocontrolled synthesis of (+)-Boronolide has been achieved using methods like the direct aldol (B89426) reaction catalyzed by dizinc (B1255464) catalysts nih.govacs.org and diastereoselective propargylation of α-oxygenated aldehydes rsc.org. Research into synthesizing analogues, such as gem-difluoromethylenated this compound derivatives, also contributes to exploring diverse synthetic strategies beilstein-journals.orgbeilstein-journals.org. Continued exploration of novel catalysts, reaction conditions, and convergent strategies will be crucial for developing scalable synthetic pathways amenable to academic research needs and potentially larger-scale production for advanced studies.

Discovery of Undiscovered Biosynthetic Genes and Enzymes

Understanding the biosynthetic pathway of this compound is essential for potential bioengineering efforts to produce the compound or its analogues sustainably and efficiently. The discovery of genes involved in the biosynthesis of phytochemicals typically involves the application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics frontiersin.org. Analysis of these diverse datasets enables the identification of candidate genes that encode enzymes catalyzing specific biosynthetic steps frontiersin.org.

Pathway elucidation can be advanced through studies in microbial platforms and the heterologous expression of candidate genes for enzymatic characterization using in vitro assays frontiersin.org. Isotope-labeling studies can also be employed to identify unknown steps and intermediates within a biosynthetic pathway frontiersin.org. While the specific genes and enzymes for this compound biosynthesis are not extensively detailed in the provided search results, the methodologies described for discovering biosynthetic pathways in other natural products, such as polyynes or amino acids with terminal alkynes, provide a roadmap for future research into this compound chemistryviews.orgbiorxiv.orgbeilstein-journals.org. Identifying the complete set of biosynthetic genes and characterizing the functions of the associated enzymes would open avenues for synthetic biology approaches to produce this compound and novel derivatives.

Identification of Additional Biological Activities in Emerging Research Areas

This compound and its analogues possess known biological activities, including antifungal, antibiotic, and cytotoxic effects researchgate.net. Isolated from plants used in traditional medicine for various ailments, such as malaria, this compound's natural source suggests a broader spectrum of potential biological effects beilstein-journals.org. Future academic research can focus on exploring additional biological activities of this compound in emerging research areas, moving beyond its initially reported properties.

Given the diverse pharmacological potential observed in extracts from Tetradenia riparia, the plant source of this compound, investigations into other activities like antioxidant, antitumor, analgesic, anti-leishmania, anti-tuberculosis, and antiparasitic effects, where other compounds from the plant have shown activity, could be fruitful for this compound specifically nih.gov. Structure-activity relationship studies with synthesized analogues can provide insights into the structural features critical for specific biological effects beilstein-journals.org. Exploring this compound's interactions with novel biological targets and pathways using unbiased screening approaches could reveal activities relevant to areas such as neurodegeneration, metabolic diseases, or neglected tropical diseases, building upon the general interest in natural products as leads for drug discovery unical.it.

Design and Synthesis of Highly Potent and Selective Research Probes

Chemical probes are indispensable tools in academic research for selectively modulating and studying the function of specific protein targets in complex biological systems nih.govpromega.com. The design and synthesis of highly potent and selective research probes based on the this compound scaffold represent a significant future research direction. Such probes would be invaluable for dissecting the molecular mechanisms underlying this compound's biological activities and identifying its direct targets.

Effective chemical probes require high affinity for their intended target, good cellular potency, and excellent selectivity over closely related proteins promega.com. The design process often involves structural modifications of the lead compound to improve these properties and may incorporate tags for visualization or pull-down experiments. Research into the design and synthesis of chemical probes for various biological targets highlights the methodologies and considerations involved in developing such tools nih.govmdpi.com. Developing this compound-based probes would enable researchers to precisely investigate its interactions within cellular environments, contributing to a deeper understanding of its mechanism of action and paving the way for target validation studies.

Integration of Multi-Omics Data in Mechanistic Understanding

Integrating multi-omics data is a powerful approach to gain a holistic understanding of complex biological systems and unravel the intricate molecular mechanisms of bioactive compounds arxiv.orgazolifesciences.commdpi.comscilifelab.seresearchgate.net. Future research on this compound can significantly benefit from the integration of data from various omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, to elucidate its mechanism of action at a systems level.

By analyzing how this compound affects gene expression, protein levels, and metabolic profiles within cells or organisms, researchers can identify the key pathways and networks that are modulated by the compound. Integrated approaches can help bridge the gap between initial molecular interactions and observed phenotypic effects scilifelab.se. Multi-omics integration can also aid in the discovery of novel drug targets and biomarkers related to this compound's activity arxiv.org. While the provided search results discuss multi-omics integration in a general context and its application in understanding complex diseases and biological processes arxiv.orgazolifesciences.commdpi.comscilifelab.seresearchgate.net, applying these methodologies specifically to this compound would provide unprecedented insights into its multifaceted biological effects.

Development of Advanced In Vitro Tools for Comprehensive Biological Assessment

Advanced in vitro tools are essential for conducting comprehensive biological assessments of natural products like this compound, allowing for controlled experiments and detailed mechanistic studies. While traditional in vitro assays are used for enzymatic characterization and evaluating biochemical activities frontiersin.org, the development and application of more sophisticated tools represent a key future direction.

Q & A

Q. What are the optimal synthetic routes for Boronolide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or boron-mediated ring-opening. Key parameters include solvent polarity (e.g., THF vs. dichloromethane), temperature control (±5°C stability), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring intermediates via TLC or HPLC, while purity is assessed using NMR (¹H/¹³C) and mass spectrometry. For reproducibility, detailed protocols should specify inert atmosphere requirements and purification methods (e.g., column chromatography gradients) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H NMR (500 MHz+) identifies proton environments, particularly the lactone ring protons (δ 4.5–5.5 ppm). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. For crystalline samples, X-ray diffraction provides absolute stereochemistry. Cross-referencing with published spectra in databases like SciFinder ensures consistency .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity against specific molecular targets?

Methodological Answer: Use cell lines (e.g., HEK293 or cancer cell lines) transfected with target receptors (e.g., GPCRs). Dose-response curves (0.1–100 µM) with triplicate measurements assess IC₅₀ values. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO <0.1%). Statistical analysis (ANOVA, p<0.05) should account for batch variability. Pre-screen for cytotoxicity via MTT assays to exclude false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum content in media) or compound stability. Conduct meta-analyses comparing datasets using PRISMA guidelines. Replicate key studies under standardized conditions, including blinded analysis. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanisms. Report negative results transparently to avoid publication bias .

Q. How can computational models predict this compound’s pharmacokinetics, and what experimental validation is required?

Methodological Answer: Molecular docking (AutoDock Vina) identifies binding poses with target proteins, while MD simulations (GROMACS) assess stability over 100 ns. ADMET predictions (SwissADME) guide in vivo testing. Validate with hepatic microsome assays (CYP450 metabolism) and Caco-2 permeability models. In vivo PK studies in rodents (IV/PO dosing) measure AUC, t₁/₂, and bioavailability, comparing to in silico results .

Q. What experimental designs minimize bias in preclinical efficacy studies of this compound for inflammatory diseases?

Methodological Answer: Use randomized, blinded animal cohorts (n≥10/group) with power analysis to determine sample size. Include vehicle and disease-induced controls. Measure biomarkers (e.g., TNF-α via ELISA) at multiple timepoints. Avoid subjective endpoints; use histopathology scoring by ≥2 independent pathologists. Pre-register protocols on platforms like OSF to enhance reproducibility .

Q. How can structural modifications of this compound improve target selectivity while reducing off-target effects?

Methodological Answer: Employ SAR studies by synthesizing analogs with substitutions at the lactone ring (e.g., methyl, halide groups). Test against panels of related targets (e.g., kinase profiling at 1 µM). Use cryo-EM to visualize analog-target binding interfaces. Prioritize compounds with >10-fold selectivity in secondary assays. Toxicity screening in zebrafish embryos (72 hpf) identifies hepatotoxic candidates early .

Methodological Frameworks

Q. Which criteria (e.g., FINER, PICO) are most effective for formulating this compound-related hypotheses?

Methodological Answer: Apply FINER criteria:

- Feasibility : Ensure access to synthetic intermediates and assay platforms.

- Novelty : Compare to prior art (e.g., PatentScope for derivative claims).

- Ethics : Follow ARRIVE guidelines for animal studies. PICO frames mechanistic questions: Population (cell line/organism), Intervention (this compound dose), Comparison (vehicle/control drug), Outcome (IC₅₀, gene expression). Pre-register hypotheses to avoid HARKing .

Q. How should researchers integrate omics data (transcriptomics, proteomics) to elucidate this compound’s mode of action?

Methodological Answer: Perform RNA-seq on treated vs. untreated cells (p<0.01, fold-change >2). Use DAVID for pathway enrichment (KEGG, GO terms). Validate hits via qPCR (ΔΔCt method). For proteomics, apply TMT labeling and LC-MS/MS, filtering with FDR <1%. Integrate datasets using tools like STRING or Cytoscape to identify hub proteins. Confirm findings with CRISPR knockdown .

Q. What statistical approaches address high variability in this compound’s in vivo efficacy data?

Methodological Answer: Use mixed-effects models to account for inter-individual variability. Apply Box-Cox transformations for non-normal distributions. Report 95% confidence intervals for effect sizes. For multi-center studies, include center as a random effect. Sensitivity analyses (e.g., removing outliers via Grubbs’ test) ensure robustness. Power calculations must precede study initiation .

Data Reporting & Reproducibility

Q. What minimal data must be included in publications to enable replication of this compound studies?

Methodological Answer: Provide synthetic procedures with exact yields, NMR shifts (δ in ppm), and HRMS m/z. For bioassays, detail cell passage numbers, serum lots, and instrument models (e.g., Beckman Coulter DTX880 plate reader). Share raw data (e.g., .FCS files for flow cytometry) via repositories like Zenodo. Adhere to MIAME/MIAPE standards for omics data .

Q. How can researchers leverage open-source platforms to crowdsource this compound data validation?

Methodological Answer: Use PubChem for crowdsourced bioactivity data (AID 743255). Share negative results on platforms like Figshare. Collaborate via COS (Collaborative Open Science) initiatives to replicate key findings. GitHub repositories can host analytical scripts (e.g., Python-based HPLC peak integration). Blockchain timestamping (e.g., Scienceroot) ensures data provenance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.